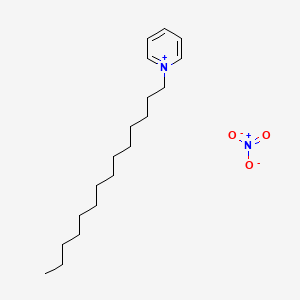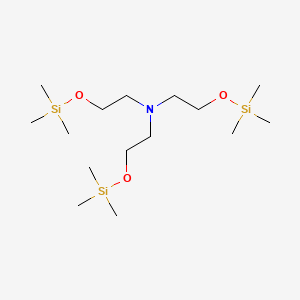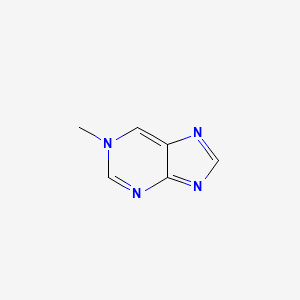
1-methyl-1H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is structurally characterized by a fused pyrimidine and imidazole ring, making it a significant compound in both organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-purine can be synthesized through several methods. One common approach involves the methylation of purine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
- Oxidation of this compound can produce 1-methyl-6-oxo-1H-purine.
- Reduction can yield 1-methyl-1,2-dihydro-1H-purine.
- Substitution reactions can introduce various substituents, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-Methyl-1H-purine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acids and enzyme interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-1H-purine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For instance, it may inhibit purine nucleoside phosphorylase, affecting nucleotide metabolism. The compound’s effects are mediated through binding to active sites on target proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Purine: The parent compound of 1-methyl-1H-purine, lacking the methyl group.
Adenine: A purine derivative with an amino group at the 6-position.
Guanine: Another purine derivative with an amino group at the 2-position and a keto group at the 6-position.
Uniqueness: this compound is unique due to its specific methylation, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other purine derivatives.
Propriétés
Numéro CAS |
21802-40-4 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1-methylpurine |
InChI |
InChI=1S/C6H6N4/c1-10-2-5-6(9-4-10)8-3-7-5/h2-4H,1H3 |
Clé InChI |
HOQHWHPHNGJCIX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=NC=N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
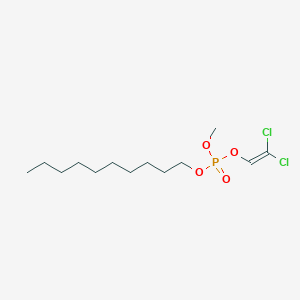
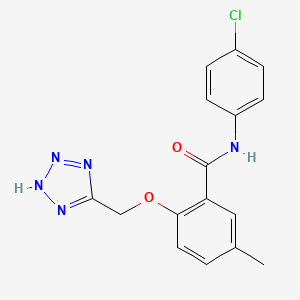
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
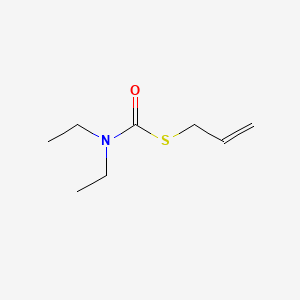
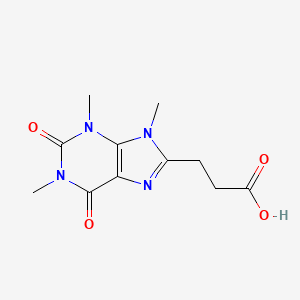
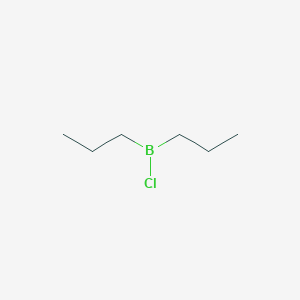
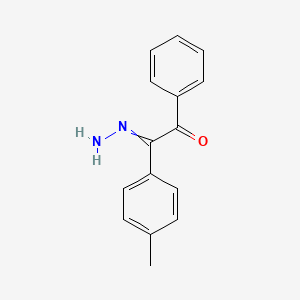
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)



